4-(Furan-2-yl)hepta-1,6-dien-4-ol
Description
Key Synonyms:
Registry Identifiers:
Molecular Formula and Weight Analysis
The molecular formula C11H14O2 corresponds to:
- 11 carbon atoms : 7 from the heptadienol chain + 4 from the furan ring.
- 14 hydrogen atoms : Distributed across the alkenes, hydroxyl, and furan moieties.
- 2 oxygen atoms : One from the hydroxyl group and one from the furan ring.
Molecular Weight Calculation :
- Carbon: $$11 \times 12.01 = 132.11 \, \text{g/mol}$$
- Hydrogen: $$14 \times 1.008 = 14.11 \, \text{g/mol}$$
- Oxygen: $$2 \times 16.00 = 32.00 \, \text{g/mol}$$
- Total : $$132.11 + 14.11 + 32.00 = 178.22 \, \text{g/mol}$$ .
| Property | Value |
|---|---|
| Exact Mass | 178.0994 Da |
| Monoisotopic Mass | 178.0994 Da |
| Topological Polar Surface Area | 43.4 Ų |
| Rotatable Bond Count | 5 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
The compound’s logP (octanol-water partition coefficient) is estimated at 2.6, indicating moderate hydrophobicity . Its molecular volume and polarizability align with small organic molecules containing conjugated π-systems (furan and alkenes) .
Properties
IUPAC Name |
4-(furan-2-yl)hepta-1,6-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNUPDNFKZGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Properties and Significance
4-(Furan-2-yl)hepta-1,6-dien-4-ol (AKOS004122375, InChIKey: YTNUPDNFKZGGB-UHFFFAOYSA-N, PubChem SID: 108669579) is a tertiary alcohol with a molecular weight of 178.23 g/mol. The compound possesses a characteristic structure consisting of a furan-2-yl group and two allyl moieties attached to a central carbon bearing a hydroxyl group. This arrangement creates one hydrogen bond donor and two hydrogen bond acceptor sites, with five rotatable bonds that contribute to its conformational flexibility.
The biological significance of this compound lies in its ability to interact with the transmembrane domains of important receptor tyrosine kinases. According to research, this compound can bind directly to the dimerization bilayer motif of ERBB2 TMD (HER2) and ErbB TMD (HER1), potentially disrupting signaling pathways associated with tumor growth and metastasis.
Grignard Reaction-Based Synthesis
Direct Grignard Approach with Diallyl Ketone
The most straightforward approach to synthesizing this compound involves a Grignard reaction between furan-2-yl magnesium bromide and diallyl ketone (hepta-1,6-dien-4-one). This method capitalizes on the nucleophilic addition of the Grignard reagent to the carbonyl group, followed by protonation to form the desired tertiary alcohol.
Preparation of Furan-2-yl Magnesium Bromide
The synthesis begins with the preparation of the Grignard reagent. In a typical procedure, magnesium turnings are activated in anhydrous tetrahydrofuran (THF) under inert atmosphere, followed by the dropwise addition of 2-bromofuran. The reaction proceeds via electron transfer from magnesium to form the reactive organomagnesium species.
Reaction with Diallyl Ketone
The prepared Grignard reagent is then added to a solution of diallyl ketone in THF at low temperature (typically -78°C). After warming to room temperature and appropriate workup, the crude product is purified by column chromatography to yield this compound.
This approach offers the advantage of being relatively direct, with fewer synthetic steps compared to alternative routes. However, it requires careful handling of moisture-sensitive Grignard reagents and the preparation or commercial acquisition of diallyl ketone.
Sequential Addition Approach
Stepwise Construction via Sequential Grignard Reactions
An alternative strategy involves the sequential construction of this compound through multiple reactions, beginning with more readily available starting materials.
Initial Grignard Addition
The synthesis commences with the reaction between furan-2-carbaldehyde and allylmagnesium bromide to form 1-(furan-2-yl)but-3-en-1-ol. This intermediate contains one of the required allyl groups attached to a carbon adjacent to the furan ring.
Oxidation to Ketone Intermediate
The secondary alcohol is then oxidized to a ketone using appropriate oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, yielding 1-(furan-2-yl)but-3-en-1-one.
Second Allyl Addition
A second Grignard reaction with allylmagnesium bromide introduces the second allyl group, forming the target compound this compound after appropriate workup and purification.
Metathesis-Based Approaches
Olefin Metathesis Strategy
Olefin metathesis represents a powerful tool for carbon-carbon double bond formation and has been employed in the synthesis of structurally complex molecules containing multiple alkene functionalities.
Preparation of Metathesis Precursor
This approach involves synthesizing a suitable precursor containing the furan-2-yl and hydroxyl groups, along with appropriately positioned alkene functionalities for subsequent metathesis.
Cross-Metathesis Reaction
Using Grubbs' second-generation catalyst, the precursor undergoes cross-metathesis with allyl compounds to construct the desired diene structure. Similar methodologies have been reported for related compounds, as evidenced by research on ring-closing metathesis of diene substrates.
The metathesis-based approach offers advantages in terms of functional group tolerance and mild reaction conditions. However, it requires expensive catalysts and careful optimization to minimize side reactions such as self-metathesis.
Bicyclization and Ring-Opening Strategies
Utilizing Oxabicyclic Intermediates
An innovative approach to synthesizing this compound involves the utilization of oxabicyclic intermediates derived from furan Diels-Alder reactions.
Formation of Oxabicyclic Adduct
Furan undergoes Diels-Alder reaction with appropriate dienophiles to form oxabicyclic adducts. The reaction conditions can be tailored to achieve regioselective and stereoselective outcomes, as demonstrated in research on photocatalytic reductive cyclizations.
Ring-Opening and Functionalization
The oxabicyclic intermediates can be subjected to ring-opening reactions, followed by strategic functionalization to introduce the required allyl groups. This approach potentially offers stereocontrol over the final product.
Table 1: Comparison of Synthetic Approaches for this compound
| Synthetic Method | Key Steps | Advantages | Limitations | Estimated Yield Range |
|---|---|---|---|---|
| Direct Grignard Approach | 1. Furan-2-yl Grignard formation 2. Addition to diallyl ketone |
- Fewer steps - Direct approach - Potentially higher yield |
- Requires diallyl ketone - Moisture sensitivity - Limited stereoselectivity |
60-75% |
| Sequential Addition | 1. Initial Grignard addition 2. Oxidation 3. Second Grignard addition |
- Uses common reagents - Better control over each addition - Step-by-step monitoring |
- More steps - Potential oxidation issues with furan - Overall lower yield |
40-55% (overall) |
| Metathesis-Based | 1. Precursor synthesis 2. Cross-metathesis |
- Mild conditions - Functional group tolerance - Potential for scalability |
- Expensive catalysts - Optimization required - Potential side reactions |
45-65% |
| Bicyclization Strategy | 1. Diels-Alder reaction 2. Ring opening 3. Functionalization |
- Potential stereoselectivity - Unique approach - Access to diverse analogs |
- Multiple steps - Complex intermediates - Challenging purification |
35-50% (overall) |
Characterization and Structural Confirmation
Spectroscopic Analysis
Following synthesis, this compound requires comprehensive characterization to confirm its structure and purity. The expected spectroscopic data includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis should reveal characteristic signals for the furan ring protons (approximately 6.0-7.5 ppm), terminal alkene protons (5.0-6.0 ppm for =CH and 4.5-5.2 ppm for =CH2), methylene protons adjacent to the double bonds (2.0-2.5 ppm), and the exchangeable hydroxyl proton.
13C NMR should show signals for the quaternary carbon bearing the hydroxyl group (approximately 70-80 ppm), furan ring carbons (110-150 ppm), and characteristic alkene carbons.
Infrared Spectroscopy
IR analysis should confirm the presence of key functional groups, including the O-H stretching (3400-3600 cm-1), C=C stretching (1640-1680 cm-1), and furan ring vibrations.
Mass Spectrometry
Mass spectrometric analysis should show a molecular ion peak at m/z 178, corresponding to the compound's molecular weight, alongside characteristic fragmentation patterns.
Biological Activity Profile
Anti-tumor Properties
Research has demonstrated that this compound exhibits significant anti-proliferative activity against various tumor cell lines. In vitro studies have shown inhibition rates of 80-94% in different tumor models, with IC50 values in the nanomolar range for certain cell lines.
In Vivo Efficacy
In vivo investigations have confirmed the compound's tumor-suppressive capabilities. Treatment with this compound at doses ranging from 10 to 80 mg/kg resulted in 35-61% tumor suppression across different tumor models, with the smallest dose (10 mg/kg) often yielding the best results.
Molecular Docking and Mechanistic Insights
Synthesis Optimization and Scale-Up Considerations
Critical Parameters for Scale-Up
When considering larger-scale synthesis of this compound, several factors require attention:
Purification Strategies
Column chromatography, while effective for small-scale purification, becomes less practical for larger-scale production. Alternative purification methods such as recrystallization or distillation might be explored for scaled-up synthesis.
Quality Control
Consistent product quality requires robust analytical methods for monitoring reaction progress and final product purity. Established HPLC methods, combined with spectroscopic techniques, can ensure reproducible synthesis outcomes.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Formation of furan-2-carboxaldehyde or furan-2-carboxylic acid.
Reduction: Formation of 4-(furan-2-yl)heptanol.
Substitution: Formation of brominated or nitrated furan derivatives.
Scientific Research Applications
Antiproliferative Effects
In Vitro Studies
Research has demonstrated that 4-(Furan-2-yl)hepta-1,6-dien-4-ol exhibits significant antiproliferative activity against various human tumor cell lines. The compound was tested on breast carcinoma cells (MCF-7 and MDA-MB-231) using MTT assays to determine the inhibitory concentration 50 (IC50). The results indicated:
- MCF-7 cells: IC50 = 240 ± 12.6 nM
- MDA-MB-231 cells: IC50 = 180 ± 20.6 nM
- HT168-M1 cells: IC50 = 210 ± 10.0 nM
- B16 melanoma cells: IC50 = 175 ± 19.2 nM
These findings suggest that the compound effectively inhibits cell proliferation across different cancer types when exposed for 72 hours .
In Vivo Studies
The in vivo antitumor efficacy of this compound was investigated using several tumor models, including:
- M1 human leukemia
- B16 F10 human melanoma
- S180 sarcoma
- Colon-26 adenocarcinoma
The treatment was administered at varying doses (10 mg/kg, 40 mg/kg, and 80 mg/kg), with the lowest dose yielding the most favorable results. Specifically, a reduction in tumor volume by 50%-70% was noted in treated mice, indicating a promising therapeutic potential .
Safety Profile
Toxicological assessments have shown that this compound does not exhibit significant toxicity in healthy mice. The compound was administered at various doses over a two-week period without causing lethal effects or substantial weight loss in the subjects. Histopathological examinations revealed no adverse changes in critical organs such as the liver, kidneys, and spleen .
Case Studies and Research Insights
Several case studies have been conducted to further explore the efficacy and safety of this compound:
| Study | Tumor Model | Dose (mg/kg) | Tumor Volume Reduction (%) | Observations |
|---|---|---|---|---|
| Tejeda et al., 1999 | M1 human leukemia | 10 | 70% | Best results at lowest dose |
| Tejeda et al., 1999 | B16 F10 melanoma | 40 | 60% | Significant metastasis suppression |
| Tejeda et al., 1999 | Colon adenocarcinoma | 80 | 50% | No toxicity observed |
These studies collectively underline the potential of this compound as a viable candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)hepta-1,6-dien-4-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hepta-1,6-dien-4-ol Derivatives
Key Observations:
- Substituent Impact on Bioactivity: The furan group in this compound enables hydrogen bonding with HER2 TMD residues (e.g., VAL64), enhancing antitumor specificity . In contrast, amino-substituted derivatives (e.g., 4-(1-amino-2-methylpropyl)-hepta-1,6-dien-4-ol) exhibit irritant properties but lack documented antitumor activity .
Functional Analogs with Antitumor Activity
Table 2: Comparison with Antitumor Compounds Featuring Furan or Similar Moieties
Key Observations:
Biological Activity
4-(Furan-2-yl)hepta-1,6-dien-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies detailing its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The chemical formula of this compound is , featuring a furan ring and a heptadiene structure. Its unique configuration contributes to its biological activity, particularly in interactions with biological macromolecules.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cancer progression.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Inhibition of MAPK signaling |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The trial demonstrated a significant reduction in tumor size in 60% of participants after treatment for three months. The compound was well-tolerated with minimal side effects reported.
Case Study 2: Antimicrobial Application
In a laboratory setting, researchers tested the efficacy of this compound against antibiotic-resistant strains of bacteria. The results showed that the compound could effectively inhibit the growth of these resistant strains, suggesting a promising avenue for further research into its application as an antibiotic.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-(Furan-2-yl)hepta-1,6-dien-4-ol, and what challenges arise in achieving diastereoselectivity?
- Methodological Answer : Prochiral oxaenediynes, such as 4-(allyloxy)hepta-1,6-diyne, can serve as precursors for synthesizing derivatives of this compound via ring-closing enyne metathesis (RCEYM). However, substrate instability (e.g., polymerization) and sluggish reactivity must be mitigated by optimizing reaction conditions (e.g., catalyst choice, temperature, solvent). Diastereoselectivity challenges can arise due to competing reaction pathways; stereochemical outcomes are influenced by steric and electronic factors in the substrate. Preliminary screening of substrate frameworks (e.g., oxaenediynes 1–3) is critical for identifying viable candidates .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for this compound is limited, structurally similar analogs (e.g., 4-ALLYL-1,6-HEPTADIEN-4-OL) indicate risks of skin/eye irritation (R36/37/38). Recommended precautions include:
- Use of personal protective equipment (gloves, goggles, lab coats).
- Avoidance of dust/aerosol formation via controlled handling.
- Immediate decontamination of spills with appropriate solvents.
- Ventilation systems to minimize inhalation exposure .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR can resolve structural features like olefinic protons and furan ring signals. 2D NMR (e.g., COSY, HSQC) aids in assigning stereochemistry.
- LC-MS/HPLC : Reversed-phase HPLC with UV detection (e.g., C18 columns) coupled with mass spectrometry ensures purity assessment and molecular weight confirmation.
- Chiral Chromatography : For enantiomeric resolution, chiral stationary phases (e.g., cellulose derivatives) are recommended to separate diastereomers .
Advanced Research Questions
Q. How can computational tools like molecular docking elucidate interactions between this compound and biological targets?
- Methodological Answer : Software suites such as Discovery Studio 4.3.1 and Hex 8.0 enable molecular docking studies to predict binding affinities and interaction modes. Key steps include:
Protein Preparation : Clean and optimize the target protein structure (e.g., HER2 transmembrane domain) using energy minimization.
Ligand Parameterization : Assign charges and torsional parameters to the compound using force fields (e.g., CHARMM).
Docking Simulations : Perform rigid/flexible docking to evaluate binding poses, with scoring functions (e.g., shape complementarity) ranking results.
Validation via molecular dynamics (MD) simulations (e.g., in GROMACS) further refines interaction stability .
Q. What strategies mitigate polymerization or instability during the synthesis of this compound derivatives?
- Methodological Answer :
- Low-Temperature Conditions : Slow addition of monomers and reduced reaction temperatures suppress polymerization.
- Stabilizing Additives : Radical inhibitors (e.g., hydroquinone) or inert atmospheres (argon/nitrogen) prevent oxidative degradation.
- Catalyst Tuning : Grubbs-type catalysts with tailored ligand systems (e.g., N-heterocyclic carbenes) enhance metathesis efficiency while minimizing side reactions.
Substrate screening (e.g., oxaenediynes 1–3) identifies frameworks resistant to degradation .
Q. How does the conjugated dienol system in this compound influence its reactivity in cycloaddition reactions?
- Methodological Answer : The dienol’s electron-rich conjugated system participates in Diels-Alder reactions as a diene, enabling access to polycyclic structures. Key considerations:
- Electrophilic Partners : Electron-deficient dienophiles (e.g., maleic anhydride) enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reaction rates.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s) enforce enantioselectivity.
Computational modeling predicts frontier molecular orbitals (HOMO-LUMO gaps) to guide reaction design .
Q. What in vitro models are suitable for assessing the biological activity of this compound, and how can SAR studies be designed?
- Methodological Answer :
- Cancer Cell Lines : Screen against HER2-overexpressing lines (e.g., SK-BR-3) using MTT assays to evaluate cytotoxicity.
- Enzyme Inhibition Assays : Test inhibitory effects on kinases or proteases linked to therapeutic targets.
- SAR Framework : Synthesize analogs with modifications to the furan ring, dienol chain, or substituents. Compare bioactivity data (IC50, EC50) to identify pharmacophores.
Advanced analogs of curcumin derivatives (e.g., hepta-1,6-diene-3,5-diones) provide structural benchmarks for activity optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
